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Clinical Development Summary of Seviteronel

Development
Aspect

Prostate Cancer (nCRPC)

Breast Cancer

Highest Phase
Reached

Recommended
Phase 2 Dose

Key Efficacy
Findings

Primary Safety
Findings

Current Status

Phase Il [1]

Not well-tolerated [1] [3]

Limited efficacy; 1 of 17 patients had
a PSA decline >50% [3]

Poorly tolerated; significant CNS
toxicity (concentration impairment,
delirium) [1] [3]

Development discontinued (not
warranted based on trial results) [1]

[3]

Phase Il [2]

450 mg once daily [4]

Clinical benefit observed in some
patients with TNBC and ER+ cancer at
450 mg dose [4]

Generally well-tolerated at 450 mg;
DLTs (confusional state) at higher

doses [4]

Available for Licensing [2]
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Detailed Analysis of Clinical Trials

The divergent outcomes in prostate and breast cancer trials highlight the context-dependent nature of

seviteronel's therapeutic potential.

¢ Prostate Cancer (mnCRPC): A Phase Il study in patients who had progressed on enzalutamide found
seviteronel was not well tolerated. The most common adverse events included concentration
impairment, fatigue, tremor, and nausea. The study was closed prematurely due to the "magnitude of
toxicity" and a clinically insignificant response rate, leading researchers to conclude that further
investigation was not warranted [1] [3].

¢ Breast Cancer: A Phase | study in women with advanced triple-negative (TNBC) or ER+ breast
cancer established a recommended Phase Il dose of 450 mg once daily. Dose-limiting toxicities like
confusional state and delirium were observed at higher doses (750 mg and 600 mg). At the 450 mg
dose, the drug was generally well-tolerated and showed a clinical benefit rate, with some patients
achieving stable disease at 16 or 24 weeks, though no objective tumor shrinkage was reported [4].

Mechanism of Action and Experimental Rationale

Seviteronel is an oral, small molecule drug with a dual mechanism of action [4] [5]:

¢ Inhibits androgen production: It is a selective inhibitor of the cytochrome P450c17a (CYP17)
enzyme, specifically its 17,20-lyase activity. This blocks the production of androgens.

¢ Blocks androgen signaling: It acts as a competitive antagonist of the androgen receptor (AR),
preventing androgens from activating pathways that drive tumor growth.

This dual action made it a compelling candidate for cancers driven by AR signaling. Its ~10-fold selectivity
for lyase over hydroxylase inhibition was a key feature, aiming to minimize steroid supplementation side

effects seen with other CYP17 inhibitors like abiraterone [5].

The diagram below illustrates how seviteronel targets the androgen signaling pathway in cancer cells.
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Seviteronel Dual Mechanism
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Seviteronel's dual mechanism of action against androgen signaling in cancer cells.

Experimental Protocol Overview

For a detailed understanding, here is a summary of the methodology from the key Phase I breast cancer trial

[4]:

¢ Study Design: Open-label, dose de-escalation study.
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e Patient Population: Women with locally advanced or metastatic ER+ or triple-negative breast
cancer. The ER+ patients were postmenopausal and had disease progression after at least one line
of endocrine therapy.

¢ Dosing Cohorts: Sequential cohorts received seviteronel orally at 750 mg, 600 mg, and 450 mg
once daily.

¢ Primary Objectives: Determine safety, tolerability, and the maximum tolerated dose (MTD). Dose-
limiting toxicities (DLTs) were defined as any Grade 3 or higher adverse event related to seviteronel
occurring in the first 28-day cycle.

e Key Assessments:

o Safety: Monitored via NCI CTCAE criteria.
o Efficacy: Evaluated as clinical benefit rate (stable disease, partial or complete response) at 16
weeks for TNBC and 24 weeks for ER+ cancer, using RECIST 1.1 criteria.

Conclusion for Researchers

In summary, the clinical narrative for seviteronel is one of unfulfilled promise. Despite a sound mechanistic
rationale and some encouraging early results in breast cancer, its development path was ultimately halted by
significant toxicity, particularly in the intended prostate cancer population. Its current status as "Available for
Licensing" suggests that the asset is dormant, and its future would depend on a new developer formulating a

strategy to overcome these documented challenges.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[Online PDF]. Available at: [https://www.smolecule.com/products/b548885#seviteronel-clinical-

development-status-2024]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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